4'-Amino-3'-trifluoromethyl-biphenyl-4-carbonitrile
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Overview
Description
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile is a chemical compound known for its unique structure and properties. It is a cyanated and trifluoromethylated derivative of aniline, often used as a starting material in the synthesis of various pharmaceuticals, including nonsteroidal antiandrogens like bicalutamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile typically involves the reaction of trifluoromethylbenzonitrile with aniline derivatives. One common method includes the reaction of 4-bromo-3-(trifluoromethyl)benzonitrile with aniline in the presence of a palladium catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals like bicalutamide, it acts as an antiandrogen by binding to androgen receptors, thereby inhibiting the action of androgens (male hormones) in the body . This inhibition is crucial in the treatment of conditions like prostate cancer.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Another cyanated and trifluoromethylated derivative of aniline.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the nitrile and amino functionalities.
4-(Trifluoromethyl)aniline: Similar structure but without the nitrile group.
Uniqueness
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile is unique due to its combination of trifluoromethyl, amino, and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Properties
Molecular Formula |
C14H9F3N2 |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
4-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-7-11(5-6-13(12)19)10-3-1-9(8-18)2-4-10/h1-7H,19H2 |
InChI Key |
DNRZRGNYACGQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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